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molecular formula C12H22O2 B8569350 Methyl 2-allyloctanoate

Methyl 2-allyloctanoate

Cat. No. B8569350
M. Wt: 198.30 g/mol
InChI Key: BUYYMEZGQXKJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282605B2

Procedure details

A solution of 25.12 g (67.5 mmol) of N-isopropyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine ((1R,2S):(1R,2R)=77:23) in 338 ml of THF was cooled to −10° C., 26.1 g (135 mmol) of NaOMe (28% solution in methanol) was added dropwise and, after completion of the addition, the mixture was further stirred for 45 minutes. The reaction was terminated by addition of 120 ml of 1 N hydrochloric acid, and the product was extracted with hexane (100 ml×2). The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off to give 25.90 g of a crude product. This was purified on a silica gel column to give 12.32 g (92%, 54% ee) of the title compound.
Name
N-isopropyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
25.12 g
Type
reactant
Reaction Step One
Name
Quantity
338 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
26.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(N([C@@H](C1C=CC=CC=1)C)C(=O)[CH:9]([CH2:16][CH:17]=[CH2:18])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=O)(C)C.[CH3:28][O-:29].[Na+].C1C[O:34][CH2:33]C1>>[CH2:13]([CH:12]([CH2:11][CH2:10][CH2:9][CH2:16][CH2:17][CH3:18])[C:28]([O:34][CH3:33])=[O:29])[CH:14]=[CH2:15] |f:1.2|

Inputs

Step One
Name
N-isopropyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
Quantity
25.12 g
Type
reactant
Smiles
C(C)(C)OC(=O)N(C(C(CCCCCC)CC=C)=O)[C@H](C)C1=CC=CC=C1
Name
Quantity
338 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
NaOMe
Quantity
26.1 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was further stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after completion of the addition
CUSTOM
Type
CUSTOM
Details
The reaction was terminated by addition of 120 ml of 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with hexane (100 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to give 25.90 g of a crude product
CUSTOM
Type
CUSTOM
Details
This was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C=C)C(C(=O)OC)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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